molecular formula C9H15N B067478 10-Azatricyclo[5.2.1.04,10]decane CAS No. 173218-58-1

10-Azatricyclo[5.2.1.04,10]decane

Cat. No. B067478
M. Wt: 137.22 g/mol
InChI Key: BJHFNGSEPGDKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Azatricyclo[5.2.1.04,10]decane, also known as A-84543, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the early 1990s as a potential analgesic drug, but its development was discontinued due to its limited efficacy and high toxicity. Despite its drawbacks, A-84543 has been extensively studied for its unique pharmacological properties and potential therapeutic applications.

Mechanism Of Action

10-Azatricyclo[5.2.1.04,10]decane acts on the mu-opioid receptor, which is a G-protein coupled receptor that plays a key role in pain modulation and reward pathways. 10-Azatricyclo[5.2.1.04,10]decane has been shown to have a unique binding profile, as it selectively activates the G-protein signaling pathway without causing receptor internalization or desensitization. This mechanism of action may contribute to its potential therapeutic benefits and reduced side effects.

Biochemical And Physiological Effects

10-Azatricyclo[5.2.1.04,10]decane has been shown to produce analgesia in animal models of pain, which is mediated by its activation of the mu-opioid receptor. It has also been shown to reduce the rewarding effects of opioids and cocaine, which may be mediated by its effects on the dopamine system. 10-Azatricyclo[5.2.1.04,10]decane has been shown to have a shorter duration of action compared to other opioids, which may limit its potential clinical use.

Advantages And Limitations For Lab Experiments

10-Azatricyclo[5.2.1.04,10]decane has several advantages as a research tool, including its unique binding profile and potential therapeutic applications. However, its limited efficacy and high toxicity may limit its use in certain experiments. Additionally, the low yield and complex synthesis may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 10-Azatricyclo[5.2.1.04,10]decane, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of addiction, and the study of its effects on other neurotransmitter systems. Additionally, the development of new synthetic methods may facilitate the production of larger quantities of 10-Azatricyclo[5.2.1.04,10]decane for further research.

Synthesis Methods

The synthesis of 10-Azatricyclo[5.2.1.04,10]decane involves several steps, including the condensation of cyclopentanone with ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by cyclization of the intermediate with p-toluenesulfonic acid. The overall yield of the synthesis is low, and the process requires several purification steps.

Scientific Research Applications

10-Azatricyclo[5.2.1.04,10]decane has been studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain. 10-Azatricyclo[5.2.1.04,10]decane has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of opioids and cocaine.

properties

CAS RN

173218-58-1

Product Name

10-Azatricyclo[5.2.1.04,10]decane

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

10-azatricyclo[5.2.1.04,10]decane

InChI

InChI=1S/C9H15N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h7-9H,1-6H2

InChI Key

BJHFNGSEPGDKLG-UHFFFAOYSA-N

SMILES

C1CC2CCC3N2C1CC3

Canonical SMILES

C1CC2CCC3N2C1CC3

synonyms

1H-Pyrrolo[2,1,5-cd]pyrrolizine,octahydro-,(2aalpha,4aalpha,6aalpha)-(9CI)

Origin of Product

United States

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